N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride
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Overview
Description
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride is a synthetic organic compound It is characterized by the presence of a methoxyphenyl group and a trifluoromethyl-butenyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 1-(trifluoromethyl)-3-buten-1-ol.
Reaction: The 4-methoxyaniline undergoes a nucleophilic substitution reaction with 1-(trifluoromethyl)-3-buten-1-ol in the presence of a suitable catalyst and solvent.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the trifluoromethyl group, potentially converting it to a methyl group.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, acids.
Reduction Products: Methyl derivatives.
Substitution Products: Alkylated or acylated amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound may be used to study enzyme interactions and metabolic pathways.
Medicine
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-N-methylamine hydrochloride
- N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-2-butenyl]amine hydrochloride
Comparison
- Structural Differences : The presence of different substituents or variations in the carbon chain length.
- Reactivity : Differences in reactivity due to electronic and steric effects.
- Applications : Unique applications based on specific structural features.
This article provides a general overview based on typical information about similar compounds. For detailed and accurate information, consulting specific scientific literature or databases is recommended.
Properties
Molecular Formula |
C12H15ClF3NO |
---|---|
Molecular Weight |
281.70 g/mol |
IUPAC Name |
4-methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C12H14F3NO.ClH/c1-3-4-11(12(13,14)15)16-9-5-7-10(17-2)8-6-9;/h3,5-8,11,16H,1,4H2,2H3;1H |
InChI Key |
CZIGOOAXEOORBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CC=C)C(F)(F)F.Cl |
Origin of Product |
United States |
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